molecular formula C8H10F2O4 B1654081 2-(3,3-Difluorocyclopentyl)malonic acid CAS No. 2097936-70-2

2-(3,3-Difluorocyclopentyl)malonic acid

Cat. No. B1654081
CAS RN: 2097936-70-2
M. Wt: 208.16
InChI Key: CJKPHQICHQZSAM-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)malonic acid is an organic compound with the molecular formula C8H10F2O4 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(3,3-Difluorocyclopentyl)malonic acid consists of a cyclopentyl ring with two fluorine atoms attached to one of the carbon atoms. The cyclopentyl ring is attached to a malonic acid moiety .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3,3-Difluorocyclopentyl)malonic acid are not available, malonic acid derivatives are often involved in condensation reactions such as the Knoevenagel condensation .

Safety and Hazards

While specific safety and hazard information for 2-(3,3-Difluorocyclopentyl)malonic acid is not available, it’s important to handle all chemicals with appropriate safety measures. Malonic acid, a related compound, can cause serious eye damage .

Mechanism of Action

Target of Action

The primary target of 2-(3,3-Difluorocyclopentyl)malonic acid is the tripartite ATP-independent periplasmic (TRAP) malonic acid transporter (MatPQM) . This transporter is involved in the uptake of malonic acid, a key component in various biochemical pathways .

Mode of Action

The compound interacts with its target, the MatPQM transporter, by binding to it. This interaction enhances the transporter’s efficiency, thereby improving the uptake of malonic acid . The increased uptake activity of MatPQM is attributed to the improved binding affinity of the transporter to the ligand .

Biochemical Pathways

The enhanced uptake of malonic acid by the MatPQM transporter affects the malonic acid assimilation pathway . This pathway enables the biosynthesis of 3-Hydroxypropionate (3-HP) from malonate . The compound, therefore, plays a crucial role in the microbial biosynthesis of malonyl-CoA-derived valuable compounds .

Pharmacokinetics

The compound’s impact on the bioavailability of malonic acid is evident in its ability to enhance the efficiency of the matpqm transporter .

Result of Action

The result of the compound’s action is an increased production of 3-Hydroxypropionate (3-HP) from malonate . This is achieved through the enhanced uptake activity of the MatPQM transporter, which is considered rate-limiting in malonate utilization .

Action Environment

The action of 2-(3,3-Difluorocyclopentyl)malonic acid is influenced by the environmental conditions within the microbial cell. The efficiency of the MatPQM transporter, and consequently the uptake of malonic acid, can be affected by various factors within the cellular environment . .

properties

IUPAC Name

2-(3,3-difluorocyclopentyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O4/c9-8(10)2-1-4(3-8)5(6(11)12)7(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKPHQICHQZSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(C(=O)O)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242405
Record name Propanedioic acid, 2-(3,3-difluorocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluorocyclopentyl)malonic acid

CAS RN

2097936-70-2
Record name Propanedioic acid, 2-(3,3-difluorocyclopentyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097936-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-(3,3-difluorocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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